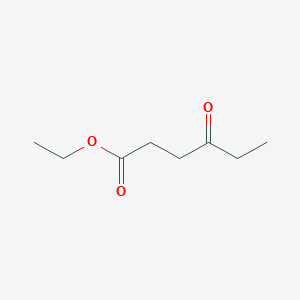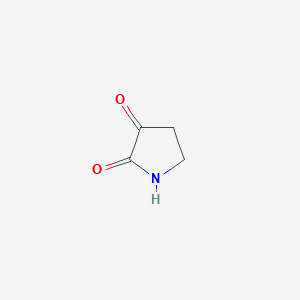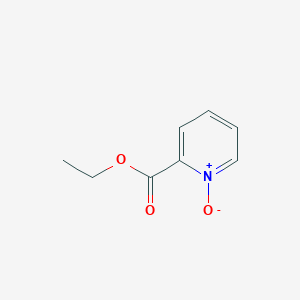
2-Oxopiperidine-3-carboxylic acid
説明
2-Oxopiperidine-3-carboxylic acid is a piperidinecarboxamide . It is a delta-lactam and a monocarboxylic acid .
Synthesis Analysis
The synthesis of 2-Oxopiperidine-3-carboxylic acid has been described in various studies. For instance, one study describes the experimental procedures and characterization data for 2-oxopiperidine-3-carboxylic acid . Another study describes the spontaneous rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids to lead to 2′-oxopiperidine-containing β 2,3,3 -amino acids .Molecular Structure Analysis
The molecular formula of 2-Oxopiperidine-3-carboxylic acid is C6H9NO3 . The InChI string is InChI=1S/C6H9NO3/c8-5-4 (6 (9)10)2-1-3-7-5/h4H,1-3H2, (H,7,8) (H,9,10) . The Canonical SMILES is C1CC (C (=O)NC1)C (=O)O .Chemical Reactions Analysis
The chemical reactions involving 2-Oxopiperidine-3-carboxylic acid have been studied. For example, one study describes the organophotocatalysed synthesis of 2-piperidinones in one step via a [1+2+3] strategy . Another study discusses functionalized β-lactam N-heterocycles via carboxymethylproline synthase catalyzed cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Oxopiperidine-3-carboxylic acid include a molecular weight of 143.14 g/mol , a topological polar surface area of 66.4 Ų , and a rotatable bond count of 1 . It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .科学的研究の応用
-
Organic Synthesis, Nanotechnology, and Polymers
- Summary of the Application : Carboxylic acids, including 2-Oxopiperidine-3-carboxylic acid, are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers . They are used for obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of nanoparticles and nanostructures .
- Methods of Application : The application involves various organic reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymers, carboxylic acids have applications such as monomers, additives, catalysts, etc .
- Results or Outcomes : The use of carboxylic acids in these areas has led to advancements in the fields of organic synthesis, nanotechnology, and polymers .
-
Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives
- Summary of the Application : 2-Oxopiperidine-3-carboxylic acid derivatives are synthesized and are useful as drug precursors or perspective ligands .
- Methods of Application : The synthesis involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline .
- Results or Outcomes : The result of this synthesis is the production of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which have potential applications in the pharmaceutical industry .
-
Modification of Nanoparticles and Nanostructures
- Summary of the Application : Carboxylic acids, including 2-Oxopiperidine-3-carboxylic acid, can be used to modify the surface of nanoparticles and nanostructures . This modification can promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Methods of Application : The application involves using carboxylic acids as surface modifiers . The specific methods and parameters would depend on the type of nanoparticle or nanostructure being modified .
- Results or Outcomes : The use of carboxylic acids in this area can improve the properties of nanoparticles and nanostructures, making them more useful in various applications .
-
Enantioselective Remote Methylene C−H (Hetero)Arylation of Cycloalkane Carboxylic Acids
- Summary of the Application : Chiral bifunctional oxazoline-pyridone ligands enable enantioselective palladium-catalyzed remote g-C−H arylation of cycloalkane carboxylic acids . This process is useful in the synthesis of complex organic molecules .
- Methods of Application : The synthesis involves the use of chiral bifunctional oxazoline-pyridone ligands and palladium catalysis .
- Results or Outcomes : The result of this synthesis is the production of complex organic molecules with high enantioselectivity .
-
- Summary of the Application : Carboxylic acids, including 2-Oxopiperidine-3-carboxylic acid, are used in the pharmaceutical industry . They can be used to synthesize various drugs and medicines .
- Methods of Application : The application involves various organic reactions, such as substitution, elimination, oxidation, coupling, etc . The specific methods and parameters would depend on the type of drug being synthesized .
- Results or Outcomes : The use of carboxylic acids in this area has led to the production of various drugs and medicines .
-
Catalytic and Non-catalytic Amidation of Carboxylic Acids
- Summary of the Application : Carboxylic acids, including 2-Oxopiperidine-3-carboxylic acid, can be used in the amidation process . This process is useful in the synthesis of amides .
- Methods of Application : The application involves the catalytic use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) 92 . The reaction between carboxylic acid and amine derivatives results in amide bond formation .
- Results or Outcomes : The result of this synthesis is the production of amides in good to excellent yields (72–95%) .
将来の方向性
Future research directions could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, given their importance in drug construction . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety could be a focus .
特性
IUPAC Name |
2-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-4(6(9)10)2-1-3-7-5/h4H,1-3H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSIETYOWKHBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495888 | |
| Record name | 2-Oxopiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxopiperidine-3-carboxylic acid | |
CAS RN |
41888-21-5 | |
| Record name | 2-Oxopiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-3-piperidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1313873.png)



![Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-](/img/structure/B1313884.png)








